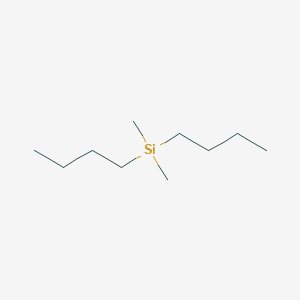

Silane, dibutyl dimethyl

Description

Historical Context of Organosilicon Compounds and Silane (B1218182) Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts successfully synthesized the first organochlorosilane and later tetraethylsilane. wikipedia.org This marked the genesis of a new field of chemical inquiry. wikipedia.org The early 20th century saw pioneering work by Frederic S. Kipping, who extensively used Grignard reagents to create a variety of alkylsilanes and arylsilanes. wikipedia.orggelest.com Kipping's synthesis of hydrolyzable silanes with different functionalities laid the groundwork for the future silicone industry. gelest.com His prolific research, detailed in 57 papers, established the foundation of modern organosilane chemistry. gelest.com

The industrial potential of these compounds became more apparent in the late 1930s and into the 1940s. Researchers like Frank Hyde at Corning Glass and Eugene G. Rochow at General Electric began exploring polymeric organosilicon compounds, leading to the development of silicones. gelest.com A pivotal development was the invention of the "Direct Process" (also known as the Müller-Rochow process) for synthesizing organochlorosilanes, which became a more efficient and selective method than Grignard reactions for certain compounds. gelest.com Another significant advancement was the development of hydrosilylation in the post-World War II era, providing a major method for forming silicon-carbon bonds by adding hydrosilanes to unsaturated substrates, a process that typically requires a metal catalyst. wikipedia.org Despite the emergence of these more efficient industrial processes, the Grignard reaction remains a viable and versatile technology for preparing a wide array of silanes in laboratory and batch process settings. gelest.com

Classification of Silanes in Academic Inquiry: Functional versus Non-functional

In academic and industrial research, silanes are broadly categorized into two main groups: functional and non-functional. mdpi.com This classification is based on the chemical nature of the organic groups attached to the silicon atom. mdpi.com

Non-functional silanes , in contrast, have organic substituents that are not intended to be chemically reactive, such as hydrocarbon or fluorocarbon chains. mdpi.comtaylorfrancis.com Their primary role is not to couple different materials but to modify the surface energy and wettability of substrates. taylorfrancis.comnih.gov By forming a stable, low-energy layer on a surface, non-functional alkylsilanes are widely used to create hydrophobic (water-repellent) and sometimes oleophobic (oil-repellent) surfaces. gelest.com The interaction of these silanes with surfaces relies on the reaction of their hydrolyzable alkoxy groups to form siloxane bonds with the substrate and with each other, creating a durable surface treatment. mdpi.comnih.gov

Significance of Dialkyldialkylsilanes as Model Compounds in Organosilicon Chemistry

Dialkyldialkylsilanes, such as dibutyl dimethyl silane, fall into the category of non-functional silanes. Their significance in organosilicon chemistry stems from their use as model compounds for fundamental research, particularly in the study of surface modification and hydrolytic stability. nih.gov

Because they lack reactive organic functional groups, these silanes allow researchers to isolate and study the interactions between the silane's alkyl groups and the environment, as well as the formation and stability of the siloxane bonds that anchor the silane to a substrate. nih.gov The evaluation of surfaces treated with non-functional silanes is considered a more direct method for probing hydrolytic stability compared to using functional silanes. nih.gov In composites, a functional silane is anchored by its reaction with the organic matrix, which can restrain its diffusion and give a misleadingly extended time to failure in stability tests. nih.gov

Non-functional dialkyldialkylsilanes provide a simplified system to investigate how factors like alkyl chain length and steric hindrance affect the ordering, packing density, and ultimate hydrophobicity of a modified surface. gelest.com They are crucial for developing a fundamental understanding of the equilibrium between siloxane bond formation (adhesion to the surface) and hydrolysis (bond-breaking in the presence of water). nih.gov This knowledge is essential for designing more durable and effective surface treatments for a wide range of applications, from protective coatings to advanced composite materials. nih.gov Therefore, compounds like dibutyl dimethyl silane serve as important tools for building and testing the theoretical models that underpin modern silane technology.

Chemical Compound Data

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Silane, dibutyl dimethyl | dibutyl(dimethyl)silane | 996-06-5 | C10H24Si | 172.38 g/mol |

| Dibutyldichlorosilane | dibutyl(dichloro)silane | 3449-28-3 | C8H18Cl2Si | 213.22 g/mol |

| Tetraethylsilane | tetraethylsilane | 631-36-7 | C8H20Si | 144.33 g/mol |

| Trichlorosilane | trichlorosilane | 10025-78-2 | HCl3Si | 135.45 g/mol |

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | dibutyl(dimethyl)silane nih.gov |

| CAS Number | 996-06-5 nih.gov |

| Molecular Formula | C10H24Si nih.gov |

| Molecular Weight | 172.38 g/mol nih.gov |

| SMILES | CCCCSi(C)CCCC nih.gov |

| InChI Key | VKSYBGWRTXFORQ-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSYBGWRTXFORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296008 | |

| Record name | Silane, dibutyl dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-06-5 | |

| Record name | NSC106794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dibutyl dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Dibutyldimethylsilane

Established Synthetic Routes for Symmetrical Dialkyldialkylsilanes

The formation of symmetrical dialkyldialkylsilanes, such as dibutyldimethylsilane, has been well-established through several classical and industrial methods. These approaches primarily involve the reaction of silicon halides with organometallic reagents or the direct reaction of elemental silicon with alkyl halides.

Grignard and Organolithium Reagent Approaches with Silicon Halides

A primary and widely utilized method for synthesizing tetraorganosilanes involves the reaction of silicon halides with organometallic reagents like Grignard and organolithium compounds. orgsyn.orgorganic-chemistry.org Grignard reagents, with the general formula R-Mg-X, and organolithium reagents, containing carbon-lithium bonds, are potent nucleophiles capable of displacing halide ions from silicon centers to form carbon-silicon bonds. wikipedia.orgwikipedia.org

The reaction of a dihalodimethylsilane, such as dichlorodimethylsilane (B41323), with two equivalents of an appropriate Grignard reagent (e.g., butylmagnesium bromide) or an organolithium reagent (e.g., butyllithium) results in the formation of the corresponding symmetrical dialkyldialkylsilane. organic-chemistry.orgiitk.ac.in While organolithium reagents are generally more reactive and often provide smoother reactions, their high reactivity can limit functional group compatibility. orgsyn.orgwikipedia.org Grignard reagents, being less reactive, may necessitate longer reaction times or higher temperatures to achieve complete conversion. orgsyn.org To enhance the efficiency of Grignard reactions, catalysts such as zinc chloride can be employed. orgsyn.org

Table 1: Comparison of Grignard and Organolithium Reagents for Silane (B1218182) Synthesis

| Reagent Type | General Formula | Reactivity | Advantages | Disadvantages |

| Grignard Reagent | R-Mg-X | Moderate | More tolerant of certain functional groups | Often requires harsher conditions or catalysts orgsyn.org |

| Organolithium Reagent | R-Li | High | Highly reactive, often leading to cleaner and faster reactions orgsyn.org | Less functional group compatibility due to high reactivity orgsyn.org |

Direct Synthesis (Müller-Rochow Process) and its Catalytic Mechanisms

The Müller-Rochow process, also known as the direct process, is the cornerstone of industrial organosilicon compound production. wikipedia.orgencyclopedia.pub This method involves the copper-catalyzed reaction of an alkyl halide with elemental silicon at elevated temperatures (around 300°C) and pressures (2-5 bar) in a fluidized bed reactor. wikipedia.orguni-wuppertal.de While this process is predominantly used for the synthesis of methylchlorosilanes from methyl chloride, it is theoretically applicable to other alkyl halides. wikipedia.org

The reaction yields a mixture of organochlorosilanes, with dimethyldichlorosilane being the major product when using methyl chloride. wikipedia.org The mechanism, though extensively studied, is not fully elucidated. It is widely believed that copper plays a crucial role by forming an intermetallic compound with silicon, Cu3Si, which facilitates the formation of Si-Cl and Si-C bonds. wikipedia.org The process is sensitive to impurities, and various promoters and inhibitors can influence the reaction's selectivity and rate. uni-wuppertal.de

Advanced Synthetic Strategies for C-Si Bond Formation

Beyond the classical methods, advanced synthetic strategies have been developed to provide more versatile and efficient routes for the formation of carbon-silicon bonds, offering pathways to a wider range of organosilicon compounds under milder conditions.

Transition Metal-Catalyzed Coupling Reactions for Silane Synthesis

Transition metal catalysis has emerged as a powerful tool for C-Si bond formation. nih.govnih.gov Catalysts based on palladium, nickel, titanium, and zirconium have been shown to efficiently promote the coupling of chlorosilanes with various organic partners, including Grignard reagents. nih.gov These reactions often proceed under mild conditions and offer a practical approach for synthesizing various organosilanes. nih.gov For instance, palladium-catalyzed cross-coupling reactions can form C(sp2)-Si bonds by reacting aryl halides with silylating agents. rsc.org Recent advancements have also explored the use of more accessible starting materials like nitroarenes. rsc.org The activation of Si-Si bonds in disilanes by transition metals is another significant strategy for generating diverse organosilanes. nih.gov

Silylene-Mediated Synthetic Pathways to Organosilicon Compounds

Silylenes, the silicon analogues of carbenes, are highly reactive intermediates that can be involved in the synthesis of organosilicon compounds. scispace.com They are considered key intermediates in metal-catalyzed transformations involving organosilicon compounds. scispace.com In the context of the direct process, silylene species are thought to form on the silicon surface and react with organic halides. mdpi.com The generation and reaction of silylenes can also be achieved through other methods, such as the reaction of dichloromethyltris(trimethylsilyl)silane with organolithium reagents, leading to the formation of donor-stabilized silylenes. nih.gov The study of silylene chemistry continues to provide novel pathways for the construction of complex organosilicon architectures. tum.descispace.com

Dibutyldimethylsilane as a Precursor in Advanced Materials Synthesis

The utility of dibutyldimethylsilane extends to its role as a precursor in the synthesis of advanced materials, particularly in the fabrication of thin films and polymers. vulcanchem.comuni-koeln.de The choice of precursor is critical in materials synthesis as it can influence the properties of the final material. berkeley.eduescholarship.org

In the realm of chemical vapor deposition (CVD), a technique used to produce high-quality solid materials and thin films, organosilane precursors are essential. wikipedia.orglinde-amt.com Dibutyldimethylsilane and its analogues can be used to deposit silicon-containing films. For example, di-tert-butylsilane, a related compound, is used as a silicon source for depositing silicon carbide, silicon nitride, or silicon dioxide films via thermal or plasma-enhanced CVD processes. google.com The properties of the precursor, such as its volatility and decomposition characteristics, are crucial for achieving the desired film properties. rsc.org

Dibutyldimethylsilane can also serve as a monomer or a modifying agent in polymer synthesis. vulcanchem.comrsc.org Organosilicon compounds are incorporated into polymers to enhance properties such as thermal stability, flexibility, and gas permeability. rsc.orgfrontiersin.org For instance, it can act as a coupling agent in silica-filled polymers or be used in the synthesis of silicone resins. vulcanchem.com The synthesis of ion-imprinted polymers, which are used for selective metal ion recognition, can also utilize organosilane monomers. bibliotekanauki.pl Furthermore, soluble polyimide precursors can be synthesized using organosilicon diamines and dianhydrides, leading to materials with excellent mechanical and thermal properties. mdpi.com

Table 2: Applications of Dibutyldimethylsilane as a Precursor

| Application Area | Role of Dibutyldimethylsilane | Resulting Material/Product |

| Chemical Vapor Deposition (CVD) | Silicon source | Silicon carbide, silicon nitride, silicon dioxide thin films google.com |

| Polymer Synthesis | Coupling agent, monomer | Silica-filled polymers, silicone resins, specialty polymers vulcanchem.combibliotekanauki.plmdpi.com |

Molecular Structure, Electronic Properties, and Spectroscopic Characterization

Theoretical Investigations of Molecular Geometry and Conformation

Computational chemistry provides powerful tools to predict and understand the three-dimensional structure and electronic landscape of molecules.

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are instrumental in determining the molecular geometry of silanes. unige.chpsu.edubuffalo.edu These approaches solve the Schrödinger equation for the molecule, providing insights into bond lengths, bond angles, and conformational preferences. usp.br For silane (B1218182) derivatives, DFT methods, particularly those employing hybrid functionals like B3LYP, have shown good agreement with experimental data for predicting molecular structures and properties. unige.chpeacta.org The Hartree-Fock method, while being a more simplified approach, also provides a reasonable starting point for understanding the electronic structure. libretexts.orgaps.org The calculated geometries from these methods serve as a crucial foundation for subsequent property calculations, including NMR chemical shifts. unige.ch The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. unige.chbuffalo.edu

The analysis of molecular electrostatic potential (MESP) and molecular electron density (MED) offers a detailed picture of the bonding and reactivity of a molecule. rsc.orgnih.govutwente.nl The MESP maps the electrostatic potential on the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comias.ac.in This information is crucial for understanding non-covalent interactions. ias.ac.inunizar.es

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds. mdpi.com The presence of a bond critical point (BCP) between two atoms indicates a chemical bond. unizar.es The properties at the BCP, such as the electron density and its Laplacian, provide further information about the nature of the bond, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions. utwente.nlmdpi.com For organosilanes, these analyses can elucidate the nature of the silicon-carbon and silicon-hydrogen bonds.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide experimental data that complements and validates theoretical findings, offering a direct probe into the molecular structure of dibutyl dimethyl silane.

NMR spectroscopy is a powerful tool for determining the structure of organosilane compounds.

¹H NMR: In the proton NMR spectrum, the chemical shifts of the protons in the butyl and methyl groups attached to the silicon atom provide information about their chemical environment. For instance, in similar alkyl silanes, the methyl protons directly attached to silicon appear at a distinct chemical shift. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts of the methyl and the four distinct carbons of the butyl chains can be assigned based on their proximity to the silicon atom. The presence of the electropositive silicon atom typically causes an upfield shift for the attached carbon atoms. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly informative for organosilanes. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For dibutyl dimethyl silane, the ²⁹Si NMR spectrum would show a single resonance, with a chemical shift indicative of a silicon atom bonded to two butyl and two methyl groups. A reported ²⁹Si NMR resonance for a similar compound is at δ 1.88 ppm. vulcanchem.com The chemical shifts in ²⁹Si NMR are influenced by factors such as the electronegativity of the substituents and the bond angles around the silicon atom. unige.chresearchgate.net

Table 1: Representative NMR Data for Alkyl Silanes

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Si-CH₃) | 0.0 - 0.5 | Upfield shift due to the electropositive silicon. |

| ¹³C (Si-CH₃) | -5 - 5 | Can be negative depending on the other substituents. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. surfacesciencewestern.com These techniques are complementary and provide a characteristic fingerprint of the compound. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of dibutyl dimethyl silane would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include Si-C stretching, C-H stretching of the alkyl groups, and CH₂ and CH₃ bending modes. For example, Si-C stretching bands in similar compounds appear in the region of 825-865 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. surfacesciencewestern.com The Raman spectrum would also show vibrations such as Si-C and C-C stretching. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netqut.edu.au

Table 2: Key Vibrational Frequencies for Alkyl Silanes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | FTIR, Raman |

| CH₂/CH₃ Bending | 1350 - 1470 | FTIR, Raman |

| Si-C Stretch | 600 - 870 | FTIR, Raman |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining a suitable single crystal of dibutyl dimethyl silane itself might be challenging due to its liquid nature at room temperature, X-ray diffraction studies on solid derivatives can provide invaluable information. wikipedia.orggoogle.com Such studies would reveal accurate bond lengths and angles, as well as intermolecular interactions in the crystal lattice. nih.gov This experimental data is the ultimate benchmark for validating and refining the geometries predicted by theoretical calculations. jhu.edu

Computational Modeling and Simulation in Silane Research

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of silane (B1218182) molecules by solving the electronic structure of a system. These methods are used to calculate the energies of different molecular configurations, determine the stability of molecules, and map out the energy landscapes of chemical reactions. By identifying the lowest energy pathways and the structures of high-energy transition states, quantum chemistry offers profound insights into the reactivity and intrinsic properties of silanes.

A primary application of quantum chemical calculations in silane chemistry is the elucidation of reaction mechanisms. For organosilanes, key reactions include hydrolysis (reaction with water) and condensation (forming siloxane bonds, Si-O-Si). These reactions are fundamental to how silanes function as coupling agents and form polysiloxane networks.

Quantum chemical modeling can map the entire reaction pathway for these processes. By calculating the energy of reactants, products, and intermediate transition states, a detailed energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, studies on the alcoholysis of chlorosilanes have used DFT to calculate the activation energies for both the main and side reactions, providing a theoretical basis that aligns with experimental observations. While specific studies on dibutyl dimethyl silane are not prevalent, the methodology is directly applicable. Calculations for related systems, such as the alcoholysis of dichloromethylsilane, have determined activation energies for the primary reactions to be in the range of 72-91 kJ·mol⁻¹ researchgate.net. These theoretical investigations confirm that such reactions are typically exothermic and provide a step-by-step view of bond formation and cleavage, which is difficult to observe experimentally researchgate.net.

Table 1: Example of Calculated Thermodynamic Parameters for Benzofuroxan Derivatives using DFT This table illustrates the type of energetic data obtained from quantum chemical calculations for complex organic molecules, similar to what would be determined for silane reaction pathways.

| Compound | Method | Enthalpy of Formation (ΔH⁰f) (kJ/mol) | Entropy (S⁰) (J/mol·K) | Gibbs Free Energy of Formation (ΔG⁰f) (kJ/mol) |

| Compound 4a | B3LYP/6-311++G(d,p) | 884.9 | 794.6 | 1205.8 |

| Compound 4b | B3LYP/6-311++G(d,p) | 1629.8 | 1144.9 | 2125.7 |

| Data sourced from DFT calculations on azidobenzofuroxans, demonstrating the prediction of key thermodynamic parameters. mdpi.com |

Prediction of Spectroscopic Parameters and Electronic Properties

Quantum chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. DFT methods have been successfully used to predict the molecular and electronic structures of various complex molecules nih.govnih.gov.

For a molecule like dibutyl dimethyl silane, DFT calculations could predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and dipole moments can be determined researchgate.net. These parameters are fundamental to understanding a molecule's reactivity, polarity, and interactions with other molecules and surfaces. While experimental data provides the final confirmation, computational predictions can guide experimental design and analysis, saving significant time and resources mpg.demdpi.com. The accuracy of these predictions depends heavily on the chosen functional and basis set, and comparisons with experimental values are crucial for validation researchgate.net.

Molecular Dynamics Simulations of Silane Systems

While quantum chemistry excels at describing the electronic details of small systems, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. By solving Newton's equations of motion for a large group of molecules, MD can simulate the behavior of materials in different states (solid, liquid, gas) and at interfaces. For silanes, MD is particularly useful for studying their role in composite materials and the formation of siloxane polymers.

Silanes are widely used as coupling agents to promote adhesion between inorganic fillers (like silica (B1680970) or glass) and organic polymer matrices in composite materials nih.govresearchgate.net. MD simulations provide a molecular-level window into the interface between these dissimilar materials, revealing how silane molecules create a chemical bridge.

Table 2: Example of Interfacial System Parameters for MD Simulation This table illustrates typical components and conditions used in MD simulations to study interfacial phenomena, such as those involving silanes at a silica-water interface.

| Component | Number of Molecules | Role in Simulation |

| Silica (SiO₂) Surface | 1 slab | Inorganic substrate |

| Water (e.g., SPC/Fw model) | ~2000 | Aqueous solvent environment |

| Ions (Na⁺, Cl⁻) | Variable (e.g., 8-80 pairs) | Represents saline conditions |

| Data adapted from a comparative study of water models for simulating charged solid-liquid interfaces. arxiv.org |

Polymerization and Network Formation Simulations of Siloxane Systems

Dibutyl dimethyl silane can be considered a precursor or a building block for polysiloxane materials, commonly known as silicones. MD simulations are used to model the polymerization process, where individual monomer units react to form long polymer chains and, eventually, cross-linked networks researchgate.net.

A common approach combines quantum mechanics (QM) to accurately model the chemical reaction of condensation, with a molecular mechanics (MM) force field to handle the dynamics of the growing polymer chains and the surrounding environment (a QM/MM approach). Simulations can start with a collection of silane precursors, such as dimethylsilanediol (B41321), and track their condensation reactions over time researchgate.net. These models show the evolution of the system, including the increase in polymer chain length, the formation of cross-links, and changes in material properties like density and viscosity. By analyzing the final network structure, researchers can gain insights into the material's mechanical properties, such as its elasticity and strength researchgate.net.

Table 3: System Evolution during a Simulated PDMS Polymerization This table shows how key properties of a silane precursor system change during a simulated polymerization process, leading to the formation of a siloxane network.

| Curing Degree (%) | Initial Density (g/cm³) | Final Density (g/cm³) | Initial Box Dimension (Å) | Final Box Dimension (Å) |

| 99 | 0.91 | 1.04 | 43.7 | 39.0 |

| Data derived from an MD simulation starting with 500 dimethylsilanediol (DMSD) precursor molecules. researchgate.net |

Machine Learning Approaches for Property Prediction and Optimization in Silane Chemistry

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate materials discovery and optimization nih.gov. In silane chemistry, ML models can be trained on data from experiments or, more commonly, from high-throughput computational simulations to predict the properties of new, unsynthesized molecules. This data-driven approach can dramatically reduce the time and cost associated with the traditional trial-and-error development of new materials mdpi.com.

The typical workflow involves generating a large dataset of silane molecules and their corresponding properties using MD or quantum chemical simulations. This dataset is then used to train an ML algorithm, such as an artificial neural network or a random forest model. The model learns the complex relationships between the molecular structure of a silane (represented by various chemical "fingerprints" or descriptors) and its performance properties, such as adhesion strength, mechanical modulus, or thermal stability mdpi.comarxiv.org.

Once trained, the ML model can predict the properties of thousands of candidate silane molecules in seconds, a task that would take months or years using direct simulation methods. This enables rapid screening of vast chemical libraries to identify promising candidates for specific applications. Furthermore, ML can be combined with optimization algorithms to intelligently search the chemical space for silanes with optimal combinations of properties, guiding experimental efforts toward the most promising materials researchgate.netacs.org.

Advanced Applications in Materials Science and Engineering

Role in Polymer Chemistry and Composites

Adhesion Promotion and Interfacial Layer Formation in Composite Materials (General Silane (B1218182) Principles)

Silane coupling agents are essential for enhancing the adhesion between dissimilar materials, such as organic polymers and inorganic fillers or reinforcements (e.g., glass fibers, silica). researchgate.netnih.gov This improved adhesion is crucial for the durability and mechanical strength of the final composite material. researchgate.net The general mechanism involves a dual-reactivity molecule that forms a chemical bridge at the interface. researchgate.netsinosil.com

The process begins with the hydrolysis of the alkoxy groups on the silane molecule in the presence of water, forming reactive silanol (B1196071) (Si-OH) groups. raajournal.comccl.net These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent siloxane bonds (Si-O-Si). researchgate.netraajournal.com Simultaneously, the silanol groups can undergo self-condensation, forming a polysiloxane network on the substrate surface. raajournal.com The organofunctional group of the silane molecule is designed to be compatible with and react with the polymer matrix, creating a strong covalent link between the filler and the resin. specialchem.com This interphase region, facilitated by the silane coupling agent, allows for effective stress transfer from the polymer matrix to the reinforcing filler, significantly improving the composite's mechanical properties. nih.govnih.gov

Key Stages of Silane Coupling Mechanism:

Hydrolysis: Alkoxy groups on silicon react with water to form silanols.

Condensation: Silanols form hydrogen bonds with hydroxyl groups on the inorganic surface.

Bond Formation: During drying or curing, covalent siloxane bonds are formed with the substrate.

Matrix Interaction: The organic part of the silane interacts and copolymerizes with the polymer matrix. researchgate.netraajournal.com

This process effectively transforms a weak physical interface into a robust, chemically bonded interphase layer. raajournal.com

Modification of Polymer Matrices and Hybrid Organic-Inorganic Materials

Silanes are instrumental in the modification of polymer matrices to create advanced hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). The incorporation of silanes can be achieved through various methods, including surface treatment of fillers or direct modification of the polymer backbone. scispace.com

For instance, aminosilanes can be used to modify chlorinated polymers like poly(vinyl chloride) (PVC). scispace.com In other applications, reactive processing techniques like extrusion can be used to graft silane functionalities onto polymer chains, such as polypropylene (B1209903). scispace.com This modification enhances the compatibility of the polymer with inorganic fillers and enables moisture-curable crosslinking.

The sol-gel process is a prominent method for creating hybrid organic-inorganic materials, where metal alkoxides, including silanes, are hydrolyzed and condensed to form a network. scispace.com This technique allows for the synthesis of materials with tailored properties for a wide range of applications. By carefully selecting the silane and polymer, researchers can fine-tune the characteristics of the resulting hybrid material. For example, dimethyl silane-modified silica (B1680970) nanoparticles have been used as fillers in polydimethylsiloxane (B3030410) (PDMS) membranes to improve gas permeability. researchgate.net The surface modification of the silica with the silane coupling agent is crucial for ensuring good dispersion and adhesion between the nanoparticles and the polymer matrix. researchgate.net

Crosslinking and Network Development in Silicone-Based Systems

In silicone-based systems, such as room-temperature-vulcanizing (RTV) sealants and elastomers, silanes act as crucial crosslinking agents. sinosil.com These agents enable the transformation of linear or branched silicone polymers into a durable, three-dimensional network, which is responsible for the material's elastomeric properties. uni-halle.de The crosslinking process typically involves the hydrolysis and condensation of alkoxysilanes. sinosil.com

In one-component RTV systems, a crosslinker is added to the silicone polymer, reacting with the polymer ends to create moisture-hydrolyzable sites. sinosil.com When exposed to atmospheric moisture, these sites hydrolyze and condense, forming stable siloxane (Si-O-Si) crosslinks and releasing a byproduct like acetic acid or an alcohol. sinosil.com In two-component systems, the crosslinking agent and a catalyst (often a tin compound like dibutyltin (B87310) dilaurate) are packaged separately and mixed just before application to initiate the curing process. sinosil.comuni-wuppertal.de

The resulting crosslinked network provides excellent resistance to weathering, UV radiation, temperature extremes, and chemicals. sinosil.com The density and nature of the crosslinks significantly influence the final mechanical properties of the silicone material. uni-halle.de Various silanes can be used to achieve different cure characteristics and properties in the final product. sinosil.com

Development of Advanced Materials

The principles of silicon chemistry, as exemplified by compounds like dibutyl dimethyl silane, are fundamental to the creation of advanced materials with specialized properties for high-technology applications.

Thin Films and Surface Coatings

Silanes are widely used to form thin films and coatings on various substrates to modify their surface properties. gelest.com These coatings can impart characteristics such as hydrophobicity, adhesion promotion, or corrosion resistance. gelest.com The formation of these films relies on the reaction of hydrolyzable silane groups with surface hydroxyls, creating a covalently bonded, self-assembled monolayer or a thin polymer film. researchgate.net

For example, hydrophobic coatings can be created using silanes with non-polar organic substituents. gelest.com These coatings are highly effective at repelling water and are used in a variety of applications, from protecting electronic components to creating anti-fouling surfaces. The durability of these films is a key advantage, as they are chemically bonded to the substrate. researchgate.net The thickness and uniformity of these silane films can be controlled by deposition conditions and measured using techniques like spectroscopic ellipsometry. researchgate.net

Electronic and Optical Materials Applications Related to Silicon Chemistry

Silicon is the cornerstone of the modern electronics industry due to its semiconductor properties. samaterials.comwikipedia.org Highly purified silicon forms the basis for integrated circuits, transistors, and solar cells. samaterials.comwikipedia.org While dibutyl dimethyl silane itself is not a semiconductor, the broader field of silicon chemistry, including organosilanes, plays a vital role in electronics manufacturing. Silanes are used as precursors for the chemical vapor deposition (CVD) of silicon dioxide and silicon nitride thin films, which serve as insulators and passivation layers in microelectronic devices. gelest.com They are also used as surface modification agents to promote the adhesion of photoresists and encapsulants to silicon wafers. innospk.com

In the field of optics, silicon is used for infrared (IR) windows and lenses due to its transparency in the 1.2 to 15 µm range. crystran.com Silicone materials, which are polymers based on a siloxane backbone, are of great interest for flexible optoelectronics. nih.gov Their high flexibility, optical transparency, and good film-forming ability make them suitable for applications in flexible light-emitting diodes (LEDs) and as encapsulants for optical components. nih.gov The ability to modify silicones with various functional groups allows for the tuning of their optical and electrical properties, making them promising materials for next-generation electronic and optical devices. nih.gov

Novel Synthetic Materials Development and Engineering

The chemical compound Silane, dibutyl dimethyl, serves as a significant component in the advancement of materials science and engineering, particularly in the development of novel synthetic materials. Its unique structure allows it to be a versatile building block and modifying agent in the creation of specialized polymers and composite materials with tailored properties. Research in this area primarily focuses on its application as a co-catalyst or modifier in polymerization processes and its role in the synthesis of new silicon-containing polymers.

A prevalent method for the synthesis of tetraorganosilanes, such as dibutyl dimethyl silane, involves the use of Grignard reagents. This method is widely applicable for creating silicon-carbon bonds. The synthesis of dibutyl dimethyl silane can be achieved by reacting dichlorodimethylsilane (B41323) with a butyl Grignard reagent, such as butylmagnesium bromide. In this reaction, the two chlorine atoms on the dichlorodimethylsilane are substituted by butyl groups from the Grignard reagent, yielding dibutyl dimethyl silane and magnesium chloride as a byproduct. The general reaction can be represented as:

2 C₄H₉MgBr + (CH₃)₂SiCl₂ → (C₄H₉)₂(CH₃)₂Si + 2 MgClBr

This synthetic route is favored for its efficiency and the ability to produce a variety of tetraorganosilanes by selecting the appropriate Grignard reagent and chlorosilane precursor.

In the realm of polymer engineering, dibutyl dimethyl silane and structurally similar organosilanes play a crucial role as external electron donors in Ziegler-Natta catalysis for the polymerization of olefins, most notably propylene (B89431). Ziegler-Natta catalysts are essential for the production of stereoregular polymers like isotactic polypropylene. The addition of an external electron donor is a key strategy to control the stereospecificity of the catalyst, which in turn determines the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength.

The function of an external donor like dibutyl dimethyl silane is to selectively poison the aspecific active sites on the catalyst or to transform aspecific sites into isospecific ones. This leads to a higher yield of the desired isotactic polymer. The steric bulk of the alkyl groups on the silane is a critical factor in its effectiveness as an external donor. Bulkier silanes are known to enhance the catalyst's stereospecificity and can influence the molecular weight of the polymer.

Detailed research findings have demonstrated the significant impact of the chemical structure of external electron donors on the properties of polypropylene. The following interactive data table summarizes typical effects observed when different types of silane external donors are used in propylene polymerization, illustrating the principles that would apply to dibutyl dimethyl silane.

| External Donor Type | Typical Example | Effect on Catalyst Activity | Effect on Polymer Isotacticity (% XS) | Effect on Polymer Molecular Weight (Mw) |

|---|---|---|---|---|

| Bulky Dialkoxydialkylsilane | Dicyclopentyldimethoxysilane (D-donor) | High | Low (High Isotacticity) | High |

| Less Bulky Dialkoxydialkylsilane | Methyl(cyclohexyl)dimethoxysilane (C-donor) | Moderate | Moderate | Moderate |

| Aminosilane | Aminosilane compounds | Lowest | Low (High Isotacticity) | Lowest |

| Organic Amine | Organic amine compounds | Highest | High (Lower Isotacticity) | Highest |

The data illustrates that bulkier silanes like the D-donor result in polypropylene with high isotacticity (low xylene solubles) and high molecular weight. It is anticipated that dibutyl dimethyl silane, with its two butyl groups, would act as a moderately bulky external donor, influencing the properties of polypropylene in a predictable manner based on these established structure-property relationships. The use of such donors allows for the fine-tuning of polymer characteristics to meet the demands of various applications, from rigid pipes (B44673) to flexible films.

Furthermore, the incorporation of dibutyl dimethyl silane into polymer backbones can lead to the development of novel silicon-containing polymers. These materials can exhibit enhanced thermal stability, improved gas permeability, and unique surface properties due to the presence of the flexible and hydrophobic siloxane linkage. Research in this area explores the synthesis of copolymers and polymer blends where dibutyl dimethyl silane is a key monomer or additive, aiming to create advanced materials for specialized engineering applications.

Catalytic Perspectives and Roles in Catalysis

Organosilanes as Ligands or Precursors in Homogeneous Catalysis

There is no specific information available in the reviewed literature regarding the use of dibutyl dimethyl silane (B1218182) as a direct ligand or ligand precursor in homogeneous catalysis. Organosilanes that typically function as effective ligands or precursors possess reactive functional groups, such as Si-H (hydrosilanes), Si-OR (alkoxysilanes), or pendant phosphine (B1218219) groups, which can coordinate to a metal center. Dibutyl dimethyl silane, being a fully saturated tetraalkylsilane, lacks such reactive sites, making it a poor candidate for direct coordination to a catalytic metal center under typical homogeneous conditions. Its chemical inertness, a result of the stable silicon-carbon bonds, precludes it from the typical ligand-metal interactions that are fundamental to homogeneous catalysis.

Modulating Catalytic Activity and Selectivity via Silicon-Containing Ligand Structures

While the structure of silicon-containing ligands is a critical factor in modulating catalytic activity and selectivity, there is no research demonstrating this principle with dibutyl dimethyl silane. The modulation of a catalyst's electronic and steric properties is generally achieved with ligands that can be systematically modified. For instance, altering the substituents on a silylphosphine ligand can fine-tune the outcomes of a catalytic reaction. However, as dibutyl dimethyl silane does not appear to be used as a ligand, there are no corresponding studies on how its specific structure would influence catalytic processes.

Mechanistic Studies of Catalytic Reactions Involving Silicon-Containing Reactants or Intermediates

No mechanistic studies have been found that involve dibutyl dimethyl silane as a reactant or an intermediate in a catalytic reaction. Mechanistic investigations in organosilicon chemistry typically focus on reactions involving more reactive species, such as the oxidative addition of an Si-H bond in hydrosilylation or the cleavage of Si-C bonds in strained ring systems. The chemical stability of dibutyl dimethyl silane means it is not typically involved as a reactive component in catalytic cycles, and therefore, its role in reaction mechanisms has not been a subject of study.

Q & A

Q. What are the established synthetic routes for producing dibutyl dimethyl silane, and how do reaction conditions influence yield and purity?

Dibutyl dimethyl silane is synthesized via alkylation of chlorosilanes with organometallic reagents (e.g., Grignard or organolithium compounds). For example, dimethylchlorosilane reacts with butyllithium in anhydrous ether under inert atmospheres to form dibutyl dimethyl silane. Key variables include temperature (−78°C to room temperature), solvent polarity, and stoichiometry. Impurities like residual chlorides or unreacted silanes can be minimized via fractional distillation .

- Methodological Tip : Use gas chromatography (GC) with flame ionization detection to monitor reaction progress and quantify byproducts. Reference the Catalogue for Tests and Analyses for validated protocols .

Q. How can researchers characterize the molecular structure and purity of dibutyl dimethyl silane?

Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-transform infrared (FTIR) spectroscopy for Si–C and Si–O bond identification, and mass spectrometry (MS) for molecular weight verification. Purity is assessed via GC or high-performance liquid chromatography (HPLC) coupled with refractive index detectors. For example, ²⁹Si NMR peaks at δ −15 to −25 ppm confirm silane environments .

Q. What are the primary applications of dibutyl dimethyl silane in materials science?

This silane acts as a hydrophobic modifier in polymer composites and a coupling agent in silica-filled rubbers. Its amphiphilic structure (dimethyl groups for hydrophobicity, butyl chains for organic compatibility) enhances interfacial adhesion in coatings and adhesives. Experimental designs should optimize silane concentration (1–5 wt%) and curing conditions (e.g., thermal vs. UV) to balance mechanical properties and hydrophobicity .

Advanced Research Questions

Q. How does enantiomeric resolution of dibutyl dimethyl silane derivatives impact their reactivity in asymmetric catalysis?

Chiral silanes, such as tert-butyldimethylsilyl glycidyl ether derivatives, require kinetic resolution using lipases (e.g., Candida rugosa or Burkholderia cepacia). For example, lipase-catalyzed hydrolysis of dibutyl esters yields enantiomerically enriched products (e>90%). Absolute configuration is determined via X-ray crystallography or circular dichroism .

- Methodological Challenge : Lipase selectivity varies with substrate steric hindrance. Use molecular docking simulations to predict enzyme-substrate interactions and optimize reaction media (e.g., organic solvents vs. ionic liquids) .

Q. What mechanisms explain the degradation pathways of dibutyl dimethyl silane under environmental conditions?

Hydrolysis and photolysis are dominant degradation routes. In aqueous media, silanes hydrolyze to silanols (Si–OH), which condense into siloxanes. Photodegradation under UV light (λ = 254 nm) generates radicals that cleave Si–C bonds. Accelerated aging studies (e.g., 70°C/75% RH) combined with LC-MS can identify degradation products like dimethylsilanediol .

- Data Contradiction Analysis : Conflicting reports on degradation half-lives may stem from matrix effects (soil vs. water). Conduct parallel experiments using OECD Guideline 301B for standardized comparisons .

Q. How do silane-functionalized surfaces incorporating dibutyl dimethyl silane resist biofouling in marine environments?

Silane monolayers reduce biofilm adhesion by lowering surface energy. Quantitative assays (e.g., quartz crystal microbalance with dissipation monitoring, QCM-D) measure bacterial adhesion forces. Advanced studies correlate alkyl chain length (butyl vs. octadecyl) with antifouling efficiency. For example, dibutyl groups provide moderate hydrophobicity (contact angle ~100°), while longer chains enhance resistance but reduce substrate compatibility .

Experimental Design and Data Analysis

Q. How should researchers design experiments to resolve contradictions in catalytic activity data for silane-mediated reactions?

- Step 1 : Replicate prior studies under identical conditions (e.g., solvent, catalyst loading) to confirm reproducibility.

- Step 2 : Use design of experiments (DoE) to isolate variables (temperature, silane purity).

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify confounding factors. For example, trace oxygen in reactions may oxidize silanes, altering catalytic cycles .

Q. What strategies validate the stability of dibutyl dimethyl silane in long-term storage for academic research?

Conduct accelerated stability testing per ICH Q1A guidelines:

- Store samples at 25°C/60% RH, 40°C/75% RH for 6–12 months.

- Monitor purity via GC-MS and structural integrity via NMR.

- Add stabilizers (e.g., BHT at 0.1%) to inhibit radical-mediated degradation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.